Home > Products > Screening Compounds P88991 > N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine -

N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Catalog Number: EVT-3931457
CAS Number:
Molecular Formula: C16H13F4N5
Molecular Weight: 351.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates []

Compound Description: This class of compounds are novel BRAF-kinase inhibitors. They exhibit potential for the prevention and/or treatment of cancer, particularly malignant melanoma. []

2. (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone []

Compound Description: This compound is a pyrimidine derivative characterized by its crystal structure as determined by single-crystal X-ray diffraction. []

Relevance: This compound exhibits structural similarities to N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine in terms of the pyrimidine core substituted with a trifluoromethyl group and a substituted amino group at the 4-position. Additionally, both compounds contain a 1-methyl-pyrazole moiety, although the substitution pattern and linker differ. This highlights the significance of these specific functional groups and their spatial arrangement in potential pharmaceutical agents. []

3. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

Compound Description: Hu7691 is a potent and selective Akt inhibitor specifically designed to minimize cutaneous toxicity commonly associated with this class of drugs. It demonstrates promising anticancer cell proliferation properties and has entered clinical trials following approval of its IND application by the NMPA. [, ]

Relevance: While Hu7691 belongs to the benzamide class, it shares structural similarities with N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Both compounds contain a fluorinated aromatic ring directly linked to a nitrogen atom. Additionally, both structures feature a 1-methyl-pyrazole moiety, although connected through different linkers and positions. This comparison highlights the potential relevance of these structural elements in modulating biological activity and target specificity. [, ]

4. N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

Compound Description: This compound is an isoquinoline derivative synthesized through a multistep procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution. Its structure is confirmed by NMR, HRMS, IR spectroscopy, and single-crystal X-ray diffraction. Preliminary biological evaluation reveals inhibitory potency against specific kinases (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) possessing a rare cysteine residue in their hinge region. []

Relevance: Although structurally distinct from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, this compound highlights the significance of the 1-methyl-1H-pyrazol-4-yl moiety as a potential pharmacophore in medicinal chemistry. Its presence in compounds targeting diverse kinase families suggests versatility and potential applicability in developing novel therapeutic agents. []

5. N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib) []

Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It demonstrates potent efficacy in rodent models of choroidal neovascularization with limited systemic exposure, making it a promising candidate for treating neovascular age-related macular degeneration. []

Relevance: This compound exhibits structural similarities to N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine with the presence of a pyrimidine ring, a trifluoromethyl group, and a substituted 1-methyl-pyrazole moiety. Despite differences in their overall structures, the presence of these shared motifs suggests a potential common pharmacophoric element and highlights their significance in medicinal chemistry, particularly for developing therapeutics targeting angiogenesis. []

6. 4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine [] and 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine []

Compound Description: These two compounds represent substituted pyrimidine derivatives incorporating both 1,2,3-triazole and pyrimidine moieties within their structure. Their synthesis, crystal structures, and theoretical studies using DFT calculations have been reported, highlighting their potential for biological activity. [, ]

Relevance: These compounds are structurally related to N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine due to the presence of a 2-aminopyrimidine core and an aromatic ring at the 6-position of the pyrimidine. While these compounds contain a 1,2,3-triazole moiety instead of the 1-methyl-1H-pyrazol-4-yl group, their similar structural features and focus on pyrimidine-based compounds suggest potential relevance in understanding structure-activity relationships. [, ]

7. 8-(1-benzyl-1H-pyrazol-4-yl)-1,3-dimethyl xanthine []

Compound Description: This compound represents a potent and highly selective A2B adenosine receptor (AdoR) antagonist. It exhibits high affinity for the A2B AdoR with a Ki of 1 nM and demonstrates significant selectivity (990-, 690-, and 1,000-fold) over the human A1, A2A, and A3 AdoRs, making it a potential therapeutic candidate for asthma treatment. []

Relevance: While structurally distinct from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, this compound highlights the significance of the 1-benzyl-1H-pyrazol-4-yl moiety as a pharmacophore in medicinal chemistry. Its presence in a potent and selective A2B AdoR antagonist suggests the potential for diverse biological activities associated with this specific structural feature. []

8. sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (elagolix) []

Compound Description: Elagolix is a potent and orally available nonpeptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). Developed as a clinical compound for endometriosis treatment, it effectively suppresses luteinizing hormone levels in castrated macaques upon oral administration. []

Relevance: Although belonging to a different chemical class, elagolix shares a key structural feature with N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, namely the presence of a 2-fluoro-5-(trifluoromethyl)benzyl substituent linked to a nitrogen atom. This shared motif highlights its potential significance in interacting with biological targets and influencing pharmacological activity. []

9. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and its 3d Metal Complexes []

Compound Description: This study investigates the synthesis, structure, and magnetic properties of a novel fluorinated pyrazolyl-substituted nitronyl nitroxide radical and its complexes with 3d transition metals (Mn, Co, Ni, Cu). The complexes exhibit diverse magnetic behaviors, ranging from strong antiferromagnetic coupling to weak ferromagnetism, depending on the metal ion and coordination environment. []

Relevance: Although the specific compounds in this study differ significantly from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, they highlight the versatility of substituted pyrazole moieties in coordination chemistry and material science. The incorporation of a fluorinated 1-methyl-pyrazol-4-yl group in these radical ligands underscores the potential of such structural motifs for designing new materials with tailored magnetic properties. []

10. 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8) []

Compound Description: These novel pyrimidin-4-amine derivatives, designed and synthesized as potential pesticides, exhibit excellent insecticidal activity against various insect species and fungicidal activity against Pseudoperonospora cubensis. Notably, U7 and U8 demonstrate broad-spectrum efficacy comparable to commercial pesticides, highlighting their potential as new agricultural agents. []

Relevance: U7 and U8 share structural similarities with N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, particularly the presence of a 2-fluoro-4-substituted benzyl group attached to the pyrimidine core's 4-amino substituent. Although the heterocyclic ring at the 4-position of the benzyl group differs (1,2,4-oxadiazole vs. 1-methyl-1H-pyrazol), the common structural features suggest potential relevance in understanding structure-activity relationships and exploring diverse biological applications for this class of compounds. []

11. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

Compound Description: This compound represents a potent and orally available glycine transporter 1 (GlyT1) inhibitor discovered during the search for a structurally diverse backup compound for a previously identified lead. It exhibits a favorable CNS multiparameter optimization (CNS MPO) score, improved physicochemical properties, and robust GlyT1 inhibitory activity. In vivo studies in rats demonstrate its ability to increase cerebrospinal fluid (CSF) glycine concentrations, suggesting potential for treating neurological disorders. []

Relevance: Although structurally distinct from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, both compounds share the presence of a trifluoromethyl group attached to an aromatic ring, highlighting the potential significance of this moiety for modulating pharmacological properties and achieving desirable pharmacokinetic profiles. []

12. BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine] [, ]

Compound Description: BAY 41-2272 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, demonstrating vasodilatory effects in ovine pulmonary artery through a mechanism involving both sGC activation and stimulation of the sodium pump. [, ]

Relevance: This compound shares structural similarities with N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine through the presence of a 2-fluorobenzyl group connected to a nitrogen-containing heterocycle. This structural similarity, despite differences in the core heterocyclic scaffold (pyrazolo[3,4-b]pyridine vs. pyrimidine), suggests a potential pharmacophoric role for this specific moiety in interacting with biological targets and influencing their activity. [, ]

13. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine [, ]

Compound Description: These compounds are pyrimidine derivatives featuring a tetrahydrofuran ring linked to a pyrazole moiety. The chiral center at the substituted atom of the tetrahydrofuranyl ring in the (R)-enantiomer has an R configuration. [, ]

Relevance: Although structurally distinct from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, they both feature a pyrimidine core substituted at the 4-position with a substituted pyrazole. This common structural feature highlights the importance of this motif in medicinal chemistry and suggests potential applications in designing bioactive compounds. [, ]

14. N-((5-((6-OXIDO-6-(4 Substituted Phenoxy)-4,8-DIHYDRO-1H-(1,3,2) Dioxaphosphepino (5,6-C)Pyrazol-1-YL) Methyl)-1,3,4-Thiadiazol-2-YL)Carbamoyl) Substituted Benzene Sulfonamides []

Compound Description: These compounds are a novel series of benzene sulfonamide derivatives featuring a unique dioxaphosphepino[5,6-c]pyrazole scaffold. Although their biological activity is not explicitly mentioned, their synthesis and characterization suggest potential applications in medicinal chemistry. []

Relevance: Despite significant structural differences from N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, both groups of compounds highlight the recurring presence of substituted pyrazole moieties in drug discovery efforts. This emphasizes the versatility of this heterocycle as a building block for constructing diverse chemical libraries and exploring new therapeutic targets. []

Properties

Product Name

N-[2-fluoro-5-(trifluoromethyl)benzyl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

IUPAC Name

N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-(1-methylpyrazol-4-yl)pyrimidin-2-amine

Molecular Formula

C16H13F4N5

Molecular Weight

351.30 g/mol

InChI

InChI=1S/C16H13F4N5/c1-25-9-11(8-23-25)14-4-5-21-15(24-14)22-7-10-6-12(16(18,19)20)2-3-13(10)17/h2-6,8-9H,7H2,1H3,(H,21,22,24)

InChI Key

VELDEZBDVKDUJE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)NCC3=C(C=CC(=C3)C(F)(F)F)F

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)NCC3=C(C=CC(=C3)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.